molecular formula C16H14O2S B14207817 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one CAS No. 918340-97-3

1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one

Katalognummer: B14207817
CAS-Nummer: 918340-97-3
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: DKJKCENEQSTEGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a benzenesulfinyl group attached to an ethenyl chain, further connected to a phenyl ring and an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:

    Formation of the Benzenesulfinyl Intermediate: This step involves the sulfoxidation of benzene to form benzenesulfinyl chloride.

    Ethenylation: The benzenesulfinyl chloride is then reacted with an ethenylating agent under controlled conditions to form the benzenesulfinyl ethenyl intermediate.

    Coupling with Phenyl Ethanone: The final step involves coupling the benzenesulfinyl ethenyl intermediate with phenyl ethanone under catalytic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and ethenylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets through its sulfoxide and phenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

    1-{4-[2-(Benzenesulfonyl)ethenyl]phenyl}ethan-1-one: Similar structure but with a sulfone group instead of a sulfoxide.

    1-{4-[2-(Benzylthio)ethenyl]phenyl}ethan-1-one: Contains a benzylthio group instead of a benzenesulfinyl group.

Uniqueness: 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one is unique due to its sulfoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfone and sulfide analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

918340-97-3

Molekularformel

C16H14O2S

Molekulargewicht

270.3 g/mol

IUPAC-Name

1-[4-[2-(benzenesulfinyl)ethenyl]phenyl]ethanone

InChI

InChI=1S/C16H14O2S/c1-13(17)15-9-7-14(8-10-15)11-12-19(18)16-5-3-2-4-6-16/h2-12H,1H3

InChI-Schlüssel

DKJKCENEQSTEGK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C=CS(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.